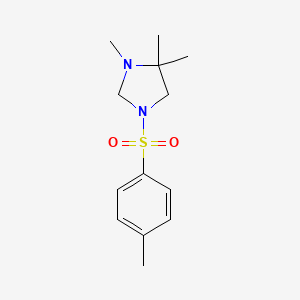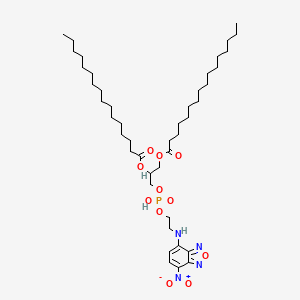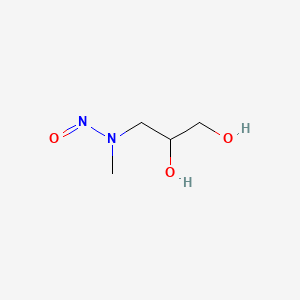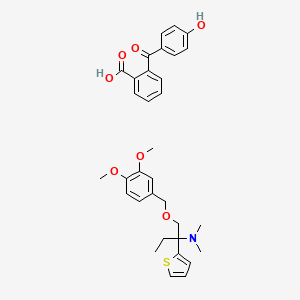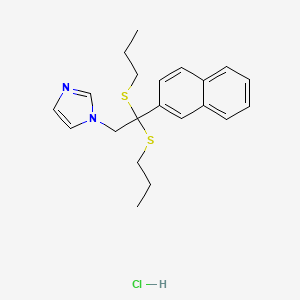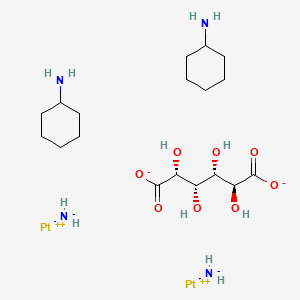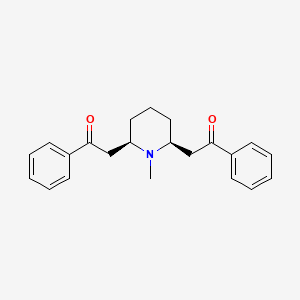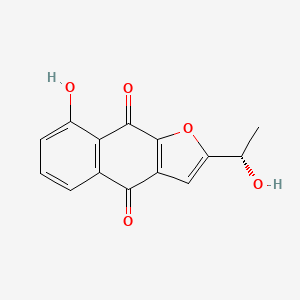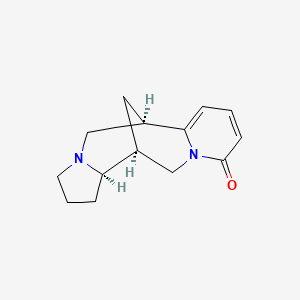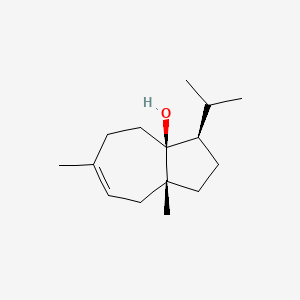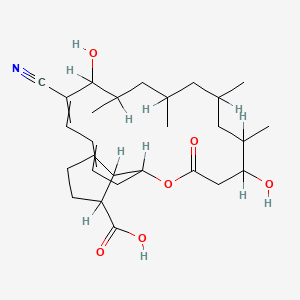
Borrelidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borrelidin is a polyketide macrolide antibiotic produced by certain strains of the bacterium Streptomyces. It has shown promising activity against a variety of bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis . This compound’s structure and biological activity make it a valuable compound in the field of antimicrobial research.
Métodos De Preparación
Borrelidin is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The medium composition and fermentation parameters, such as temperature, pH, and aeration, are optimized to maximize the yield of treponemycin .
The isolation process includes several steps:
Extraction: The fermentation broth is filtered to remove bacterial cells, and the filtrate is subjected to solvent extraction to isolate treponemycin.
Análisis De Reacciones Químicas
Borrelidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of treponemycin.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of treponemycin.
Aplicaciones Científicas De Investigación
Borrelidin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of macrolide antibiotics. Its structure and reactivity provide insights into the synthesis and modification of similar compounds.
Biology: this compound’s antibacterial activity makes it a valuable tool in microbiological research.
Medicine: this compound has shown potential as a therapeutic agent against tuberculosis and other bacterial infections.
Industry: this compound is used in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
Borrelidin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, specifically targeting the 30S subunit, and interferes with the translation process. This binding prevents the formation of functional proteins, ultimately leading to bacterial cell death .
The molecular targets of treponemycin include the ribosomal RNA and associated proteins involved in the translation machinery. By disrupting protein synthesis, treponemycin effectively inhibits bacterial growth and proliferation .
Comparación Con Compuestos Similares
Borrelidin is structurally and functionally similar to other macrolide antibiotics, such as erythromycin and azithromycin. it has unique features that distinguish it from these compounds:
Erythromycin: Like treponemycin, erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.
Azithromycin: Azithromycin is another macrolide antibiotic with a broader spectrum of activity.
Other similar compounds include clarithromycin and roxithromycin, which also belong to the macrolide class of antibiotics. This compound’s unique structural features and specific activity profile make it a promising candidate for further research and development .
Propiedades
IUPAC Name |
2-(7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRNPLOZHAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7184-60-3 |
Source


|
| Record name | Borrelidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
